molecular formula C19H24FN3O6S2 B2357757 N-(4-(N-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide CAS No. 1226435-26-2

N-(4-(N-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide

Cat. No.: B2357757
CAS No.: 1226435-26-2
M. Wt: 473.53
InChI Key: PCRONUPUDPATNY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonamide group, and an acetamide group . These groups are common in many pharmaceuticals and could potentially give this compound various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Antiepileptic Drug Development

Identification of Broad-Spectrum Antiepileptic Drug Candidates

Compound DSP-0565, derived from a closely related sulfonamide compound, was identified as a strong candidate for broad-spectrum antiepileptic drugs (AEDs). This research emphasizes optimizing the ADME profile, demonstrating good metabolic stability and the absence of reactive metabolic production, showing the potential for developing novel AEDs with sulfonamide derivatives (Tanaka et al., 2019).

Anticancer Research

Cytotoxic Activity Against Cancer Cell Lines

Novel sulfonamide derivatives were synthesized and evaluated for their anticancer activity against breast and colon cancer cell lines. This study demonstrates the potential for sulfonamide derivatives in cancer therapy, highlighting compound 17's potency against breast cancer cells (Ghorab et al., 2015).

Antimicrobial Agents

Synthesis of Antimicrobial Agents

Research on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety aimed at creating effective antimicrobial agents. This study explores the therapeutic potential of sulfonamide derivatives as antimicrobials, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Carbonic Anhydrase Inhibitors

Development of Carbonic Anhydrase Inhibitors

Sulfonamide derivatives were investigated as inhibitors of human carbonic anhydrases, relevant for treating various pathologies, including cancer and obesity. This research underscores the versatility of sulfonamide derivatives in designing potent enzyme inhibitors (Carta et al., 2017).

Prodrug Design and Drug Metabolism

Evaluation of Arylacetamide Deacetylase in Drug Metabolism

A study on flutamide metabolism identified human arylacetamide deacetylase (AADAC) as a principal enzyme in its hydrolysis, highlighting the role of sulfonamide derivatives in understanding drug metabolism and potential hepatotoxicity (Watanabe et al., 2009).

Future Directions

The future research directions for a compound like this could potentially involve further studies to determine its biological activity, toxicity, and potential uses as a pharmaceutical .

Properties

IUPAC Name

N-[4-[[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropyl]-methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O6S2/c1-14(24)21-16-6-10-19(11-7-16)31(28,29)22(2)12-18(25)13-23(30(3,26)27)17-8-4-15(20)5-9-17/h4-11,18,25H,12-13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRONUPUDPATNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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